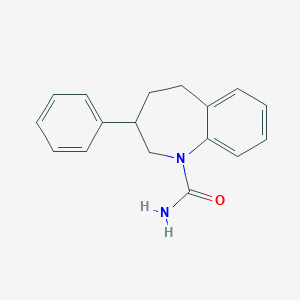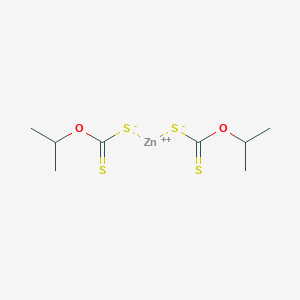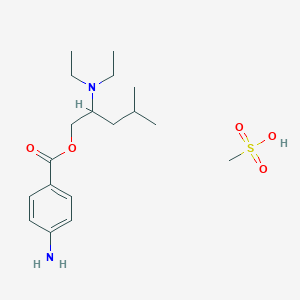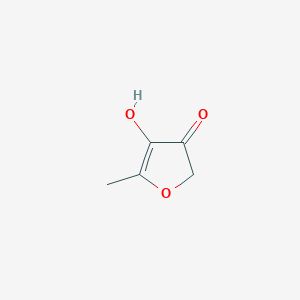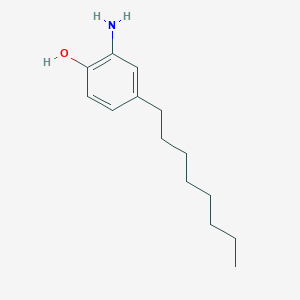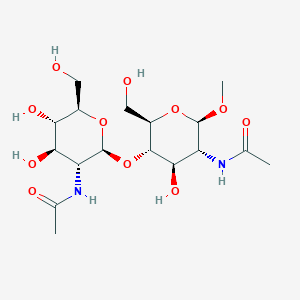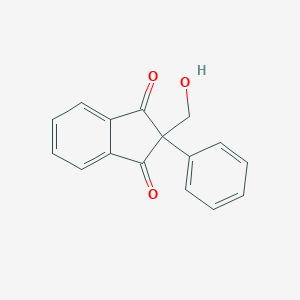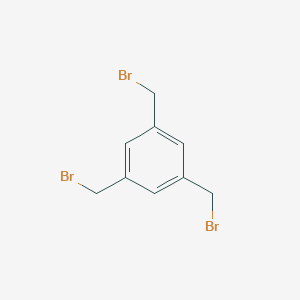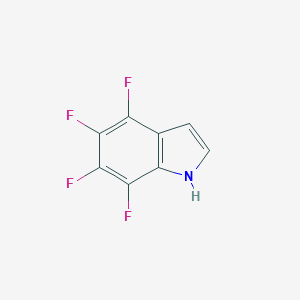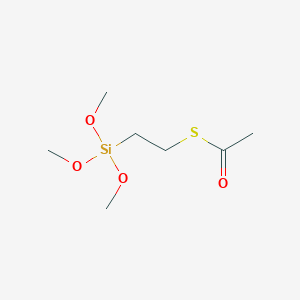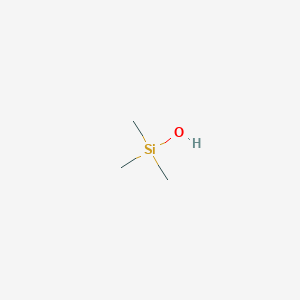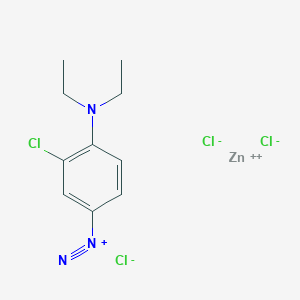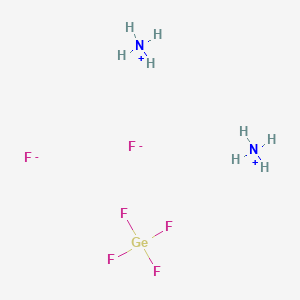
Ammonium hexafluorogermanate(4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium hexafluorogermanate(4) is an inorganic chemical compound with the chemical formula (NH4)2GeF6. It forms white crystals that are soluble in water but insoluble in alcohol . The compound is known for its unique properties and applications in various scientific fields.
Mechanism of Action
Ammonium hexafluorogermanate(4), also known as diazanium;tetrafluorogermane;difluoride, is a compound with the molecular formula (NH4)2GeF6 . It is a crystalline substance with a molecular weight of 222.71 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
It is known to be used extensively as a semiconductor in transistors, solar cells, and optical materials
Preparation Methods
Ammonium hexafluorogermanate(4) can be synthesized through several methods. One common synthetic route involves the reaction of germanium dioxide (GeO2) with ammonium fluoride (NH4F) in an aqueous solution. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to achieve high purity levels .
Chemical Reactions Analysis
Ammonium hexafluorogermanate(4) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can either gain or lose electrons.
Substitution Reactions: It can undergo substitution reactions where one or more of its fluorine atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Typical reagents used in these reactions include strong acids and bases, as well as other fluorinating agents. The reaction conditions often involve specific temperatures and pressures to facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ammonium hexafluorogermanate(4) has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other germanium compounds and as a reagent in various chemical reactions.
Biology and Medicine: The compound is studied for its potential use in biological systems and medical applications, although specific uses are still under investigation.
Comparison with Similar Compounds
Ammonium hexafluorogermanate(4) can be compared with other similar compounds, such as:
- Ammonium hexafluorosilicate (NH4)2SiF6
- Ammonium hexafluorostannate (NH4)2SnF6
- Ammonium hexafluorotitanate (NH4)2TiF6
These compounds share similar structures and properties but differ in their specific applications and reactivity. Ammonium hexafluorogermanate(4) is unique due to its specific interactions with germanium, making it particularly useful in the synthesis of germanium-based materials and compounds .
Properties
IUPAC Name |
diazanium;tetrafluorogermane;difluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F4Ge.2FH.2H3N/c1-5(2,3)4;;;;/h;2*1H;2*1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUJQENWMXTQMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[F-].[F-].F[Ge](F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6GeH8N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16962-47-3 |
Source


|
| Record name | Ammonium hexafluorogermanate(4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016962473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium hexafluorogermanate(4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
